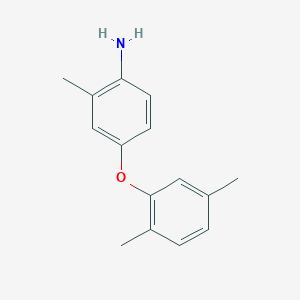
4-(2,5-Dimethylphenoxy)-2-methylaniline
Übersicht
Beschreibung
4-(2,5-Dimethylphenoxy)-2-methylaniline, also known as DMPM, is a phenoxy-based aniline compound that has recently been studied for its potential applications in various scientific research fields. DMPM has been studied for its synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dimethylphenoxy)-2-methylaniline has been studied for its potential applications in various scientific research fields. For example, this compound has been studied for its potential use as a corrosion inhibitor in aqueous systems. This compound has also been studied for its potential use as a flame retardant in materials such as plastics and rubbers. Furthermore, this compound has been studied for its potential use as a surfactant in emulsion polymerization systems. Additionally, this compound has been studied for its potential use as a lubricant additive in lubricants and greases.
Wirkmechanismus
The mechanism of action of 4-(2,5-Dimethylphenoxy)-2-methylaniline is not fully understood. However, studies have suggested that this compound may act as an antioxidant, which could explain its potential use as a corrosion inhibitor. Additionally, studies have suggested that this compound may act as a surfactant, which could explain its potential use as a surfactant in emulsion polymerization systems. Furthermore, studies have suggested that this compound may act as a flame retardant, which could explain its potential use as a flame retardant in materials such as plastics and rubbers.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been thoroughly studied. However, studies have suggested that this compound may act as an antioxidant, which could explain its potential use as a corrosion inhibitor. Additionally, studies have suggested that this compound may act as a surfactant, which could explain its potential use as a surfactant in emulsion polymerization systems. Furthermore, studies have suggested that this compound may act as a flame retardant, which could explain its potential use as a flame retardant in materials such as plastics and rubbers.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2,5-Dimethylphenoxy)-2-methylaniline in lab experiments include its ease of synthesis, low cost, and low toxicity. Additionally, this compound is relatively stable and has a low vapor pressure, which makes it ideal for use in lab experiments. However, there are some limitations to using this compound in lab experiments. For example, this compound is not water-soluble and can be difficult to work with in aqueous systems. Additionally, this compound can be difficult to store due to its low vapor pressure.
Zukünftige Richtungen
There are a number of potential future directions for research related to 4-(2,5-Dimethylphenoxy)-2-methylaniline. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential of this compound as a flame retardant in materials such as plastics and rubbers. Furthermore, further research could be conducted to explore the potential of this compound as a corrosion inhibitor in aqueous systems. Finally, further research could be conducted to explore the potential of this compound as a surfactant in emulsion polymerization systems.
Eigenschaften
IUPAC Name |
4-(2,5-dimethylphenoxy)-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-4-5-11(2)15(8-10)17-13-6-7-14(16)12(3)9-13/h4-9H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIAKWFOTVHSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=CC(=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-4-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3171163.png)
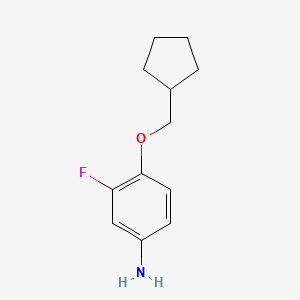

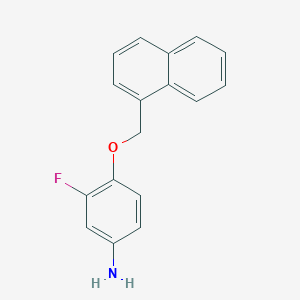
![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3171189.png)
![4-[(4-Chloro-1-naphthyl)oxy]-3-fluorophenylamine](/img/structure/B3171204.png)



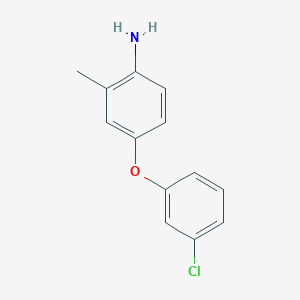
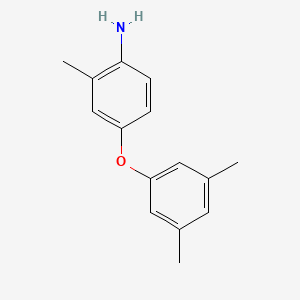
![Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate](/img/structure/B3171246.png)
